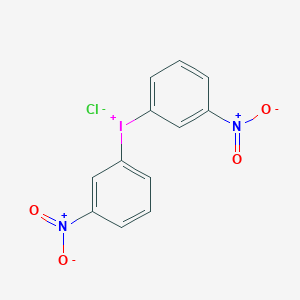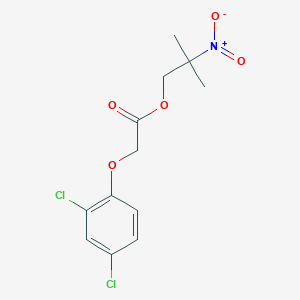
Nickel--zirconium (5/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-zirconium (5/2) is an intermetallic compound composed of nickel and zirconium in a 5:2 atomic ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-zirconium (5/2) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of nickel and zirconium powders.
Arc Melting: Nickel and zirconium metals are melted together in an arc furnace under an inert gas atmosphere.
Industrial Production Methods: Industrial production of nickel-zirconium alloys often involves:
Vacuum Induction Melting: This method ensures high purity by melting the metals in a vacuum, reducing contamination from gases and other impurities.
Powder Metallurgy: This involves compacting and sintering nickel and zirconium powders to form the desired alloy.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-zirconium (5/2) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize to form nickel oxide and zirconium oxide.
Hydrogenation: Nickel-zirconium alloys are known for their hydrogen storage capabilities.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (typically above 500°C).
Hydrogenation: Hydrogen gas at elevated pressures and temperatures (e.g., 300-500°C and 10-50 bar).
Major Products:
Oxidation: Nickel oxide (NiO) and zirconium oxide (ZrO2).
Hydrogenation: Nickel-zirconium hydrides (e.g., NiZrH).
Wissenschaftliche Forschungsanwendungen
Nickel-zirconium (5/2) has a wide range of applications in scientific research:
Hydrogen Storage: Due to its ability to absorb and release hydrogen, nickel-zirconium alloys are studied for use in hydrogen storage systems.
Advanced Materials: The unique properties of nickel-zirconium alloys make them suitable for use in high-temperature and high-strength materials.
Biomedical Applications: Research is ongoing into the use of nickel-zirconium alloys in medical implants and devices due to their biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism by which nickel-zirconium (5/2) exerts its effects depends on the specific application:
Vergleich Mit ähnlichen Verbindungen
Nickel-zirconium (5/2) can be compared with other similar compounds, such as:
Nickel-Titanium (NiTi): Known for its shape memory and superelastic properties, NiTi is widely used in medical devices and actuators.
Nickel-Hafnium (NiHf): Similar to nickel-zirconium, NiHf alloys are studied for their high-temperature stability and potential use in advanced materials.
Uniqueness: Nickel-zirconium (5/2) stands out due to its combination of catalytic activity, hydrogen storage capacity, and structural stability. These properties make it a versatile material for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
12266-28-3 |
|---|---|
Molekularformel |
Ni5Zr2 |
Molekulargewicht |
475.91 g/mol |
IUPAC-Name |
nickel;zirconium |
InChI |
InChI=1S/5Ni.2Zr |
InChI-Schlüssel |
BUZJYEHQOOMYFF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


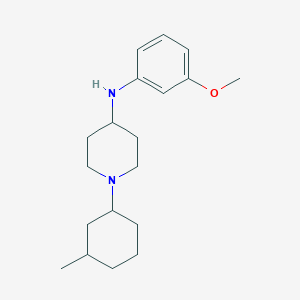

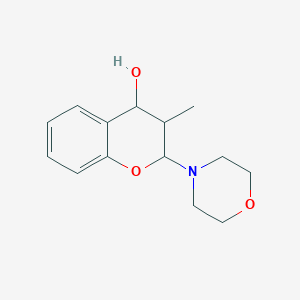
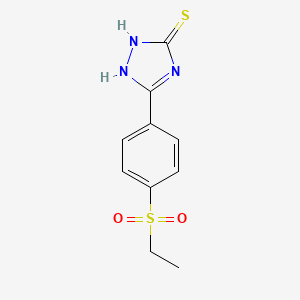
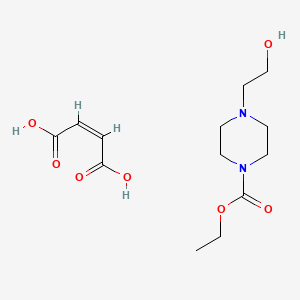
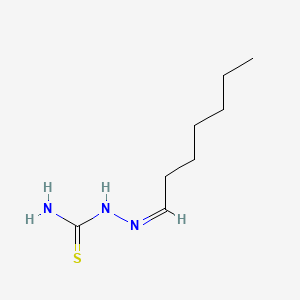
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)
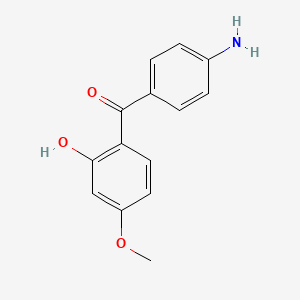
![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)

